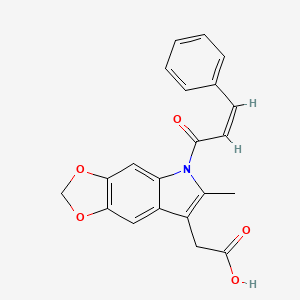
N~1~-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine is a chemical compound with a long aliphatic chain and two amine groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of fixed-bed reactors and molecular sieves can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Halogenated compounds and alkylating agents are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives.
Scientific Research Applications
N~1~-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine involves its interaction with cell membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The amine groups can form hydrogen bonds and ionic interactions with various molecular targets, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Norspermidine: A polyamine with a similar structure but shorter aliphatic chain.
Spermidine: Another polyamine with biological significance, often found in association with nucleic acids.
Uniqueness
N~1~-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine is unique due to its long aliphatic chain, which imparts distinct surfactant properties. This makes it particularly useful in industrial applications where surface activity is crucial.
Properties
CAS No. |
45296-40-0 |
|---|---|
Molecular Formula |
C24H53N3 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
N'-[3-(octadecylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C24H53N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-19-24-27-22-18-20-25/h26-27H,2-25H2,1H3 |
InChI Key |
DRNKKCHNYOJEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


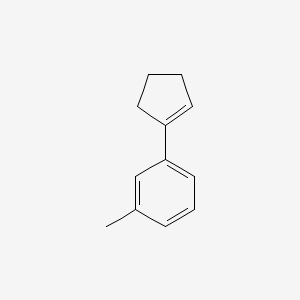


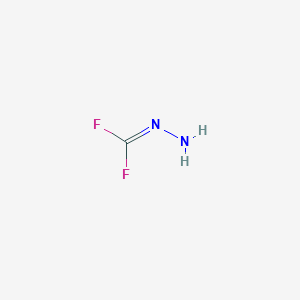
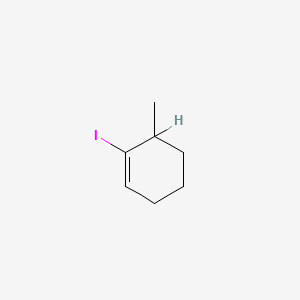
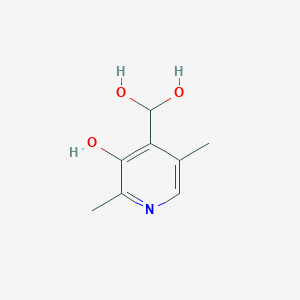

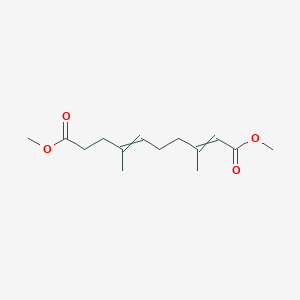
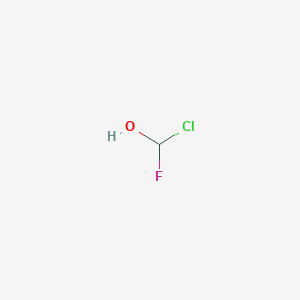

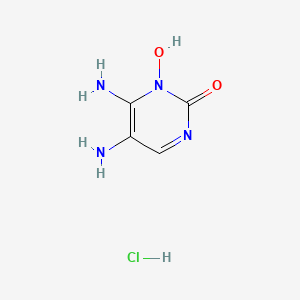
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
